![molecular formula C48H46O2P2 B14049681 1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] is a complex organic compound characterized by its unique structure, which includes a benzopyrano-xanthene core and phosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it can interact with biological macromolecules, influencing cellular processes.
Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-cancer properties due to its ability to modulate signaling pathways.
Wirkmechanismus
The mechanism of action of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various signaling pathways, leading to changes in cellular behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(phenyl)-Phosphine]
- 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(4-methylphenyl)-Phosphine]
Uniqueness
The uniqueness of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] lies in its specific substitution pattern and the presence of phosphine groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C48H46O2P2 |
|---|---|
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
[(10S,14S)-20-bis(2-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C48H46O2P2/c1-32-16-5-9-24-40(32)51(41-25-10-6-17-33(41)2)44-28-13-20-36-30-38-22-15-23-39-31-37-21-14-29-45(47(37)50-48(38,39)49-46(36)44)52(42-26-11-7-18-34(42)3)43-27-12-8-19-35(43)4/h5-14,16-21,24-29,38-39H,15,22-23,30-31H2,1-4H3/t38-,39-,48?/m0/s1 |
InChI-Schlüssel |
TZSIXTZWBQWSIB-IMUOSOIKSA-N |
Isomerische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


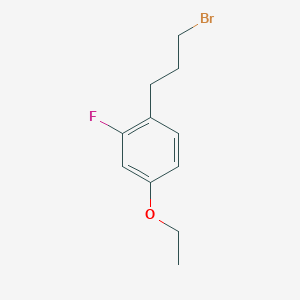

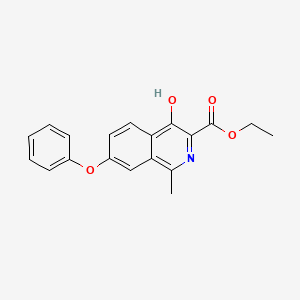
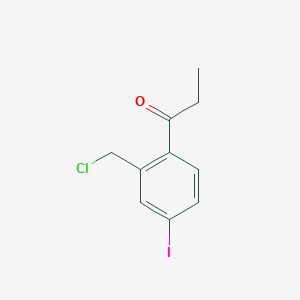
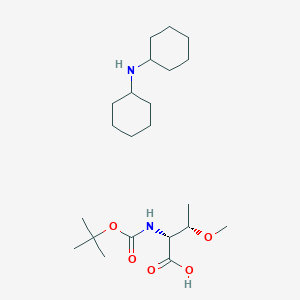
![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
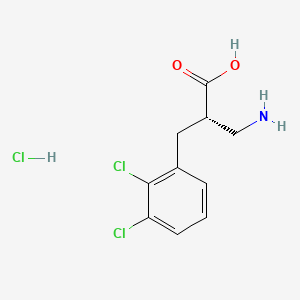





![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)

